7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride
CAS No.: 96752-43-1
Cat. No.: VC18560835
Molecular Formula: C13H14Cl2N3O2S+
Molecular Weight: 347.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96752-43-1 |
|---|---|
| Molecular Formula | C13H14Cl2N3O2S+ |
| Molecular Weight | 347.2 g/mol |
| IUPAC Name | (6S)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C13H13ClN3O2S.ClH/c14-11(18)10-8(6-16-4-2-1-3-5-16)7-20-13-9(15)12(19)17(10)13;/h1-5,9,13H,6-7,15H2;1H/q+1;/t9?,13-;/m0./s1 |
| Standard InChI Key | RJGWUZXORZOIQL-LGYSWELRSA-N |
| Isomeric SMILES | C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |
| Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the cephem class of β-lactam antibiotics, characterized by a bicyclic system comprising a β-lactam ring fused to a six-membered dihydrothiazine ring. Key structural features include:
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7(R)-Amino Group: Positioned at the C7 position, this primary amine facilitates acylation reactions during antibiotic synthesis.
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3-(1-Pyridiniomethyl) Substituent: A quaternary ammonium group at C3 enhances water solubility and influences antimicrobial activity.
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4-Carboxylic Acid Chloride: The reactive acyl chloride at C4 enables conjugation with various nucleophiles in drug synthesis .
The monohydrochloride salt form improves stability and crystallinity, critical for industrial handling .
Table 1: Physicochemical Properties
Synthesis and Manufacturing
Industrial Production Methods
The synthesis follows a semi-synthetic route from 7-aminocephalosporanic acid (7-ACA), involving three key stages:
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Side-Chain Introduction:
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Chlorination at C4:
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The carboxylic acid at C4 undergoes chlorination using thionyl chloride or phosphorus pentachloride:
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Salt Formation:
Critical Process Parameters
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Temperature Control: Maintained below 0°C during chlorination to prevent β-lactam ring degradation .
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pH Optimization: Strict regulation at 6.8–7.2 during quaternization ensures proper reaction kinetics .
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Purification: Recrystallization from acetone/water (3:1 v/v) achieves >99% purity, as verified by HPLC .
Pharmaceutical Applications
Role in Ceftazidime Synthesis
As the immediate precursor to ceftazidime, this compound undergoes aminolysis with (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid derivatives. The reaction mechanism proceeds via nucleophilic attack at the C4 acid chloride:
Regulatory Considerations
The European Pharmacopoeia (EP) mandates strict control of this compound as Ceftazidime Impurity C, with allowable limits ≤0.3% in final drug substances . Recent FDA guidance emphasizes comprehensive characterization due to potential genotoxic risks associated with residual acyl chlorides .
Analytical Characterization
Spectroscopic Profiles
| Technique | Key Signals | Significance |
|---|---|---|
| IR (KBr) | 1775 cm⁻¹ (β-lactam C=O) | Confirms ring integrity |
| 1680 cm⁻¹ (acid chloride C=O) | Verifies C4 functionality | |
| ¹H NMR | δ 5.51 (d, H-6) | C6-C7 coupling constant (J=4.8 Hz) |
| δ 5.15 (s, H-2 pyridinium) | Confirms quaternary nitrogen | |
| MS (ESI+) | m/z 364.1 [M+H]⁺ | Matches molecular formula |
Chromatographic Methods
Reverse-phase HPLC (USP method) using C18 columns (250 × 4.6 mm, 5 μm) with 0.1% TFA/acetonitrile gradient achieves baseline separation from related substances. Retention time typically 12.3±0.5 minutes .
Stability and Degradation
Forced Degradation Studies
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